Strictinin

Catalog No.
S595310
CAS No.
517-46-4
M.F
C27H22O18
M. Wt
634.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strictinin

CAS Number

517-46-4

Product Name

Strictinin

IUPAC Name

(3,4,5,11,12,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl) 3,4,5-trihydroxybenzoate

Molecular Formula

C27H22O18

Molecular Weight

634.5 g/mol

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)21(37)23-13(43-27)5-42-25(40)7-3-11(30)17(33)19(35)14(7)15-8(26(41)44-23)4-12(31)18(34)20(15)36/h1-4,13,21-23,27-38H,5H2

InChI Key

FYIJLTSMNXUNLT-UHFFFAOYSA-N

SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O

Synonyms

strictinin

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O

(3,4,5,11,12,21,22,23-Octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl) 3,4,5-trihydroxybenzoate is a natural product found in Rosa rugosa with data available.

Strictinin is a bioactive compound belonging to the ellagitannin family, specifically characterized as a hydrolyzable tannin. Its chemical structure is identified as β-D-Glucopyranose 4,6-(4,4′,5,5′,6,6′-hexahydroxy [1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate) . Strictinin is primarily found in certain plant species, notably as a major phenolic compound in Pu’er tea (Camellia sinensis) and in smaller amounts in other plants like strawberries and Callistemon subulatus . It exhibits significant antioxidant properties and has been studied for its potential health benefits.

Strictinin is thermally unstable and undergoes decomposition at temperatures exceeding 80 °C, breaking down into ellagic acid and gallic acid . This thermal degradation can enhance its antiviral properties; for instance, the resultant ellagic acid shows a higher inhibitory effect against the influenza virus compared to strictinin itself . The compound also interacts with viral particles, potentially preventing their invasion into host cells .

Strictinin has demonstrated various biological activities. Notably, it exhibits antiviral effects against several viruses, including influenza and mouse hepatitis virus. Studies indicate that strictinin can inhibit plaque formation and reduce viral progeny production in infected cells . Additionally, it has laxative effects attributed to its ability to accelerate intestinal transit and inhibit pancreatic lipase activity, which may lead to reduced fat absorption .

The synthesis of strictinin can be achieved through chemical methods such as high-yield total synthesis via intramolecular coupling of gallates. This method allows for the production of strictinin independent of natural sources . Additionally, strictinin can be isolated from green tea extracts using techniques such as high-performance liquid chromatography (HPLC), where its concentration can be significantly increased from the original plant material .

Strictinin's applications are primarily linked to its health benefits. It is explored for use in dietary supplements due to its antioxidant properties and potential antiviral activities. The compound's presence in Pu’er tea contributes to the beverage's health-promoting qualities, making it a subject of interest in functional food research . Furthermore, strictinin's ability to inhibit fat absorption positions it as a candidate for weight management products.

Strictinin shares structural similarities with other ellagitannins such as chebulinic acid, chebulagic acid, and punicalagin. Here’s a comparison highlighting their uniqueness:

CompoundStructure TypeMajor SourceBiological ActivityUnique Features
StrictininEllagitanninPu’er teaAntiviral, antioxidantDecomposes into ellagic acid and gallic acid; laxative effects
Chebulinic AcidEllagitanninTerminalia chebulaAntiviral (neuraminidase inhibitor)Contains a common chebuloyl moiety
Chebulagic AcidEllagitanninTerminalia chebulaAntiviral (neuraminidase inhibitor)Similar mechanism of action to chebulinic acid
PunicalaginEllagitanninPomegranateAntioxidant, anti-inflammatoryKnown for its high antioxidant capacity

Strictinin is unique among these compounds due to its specific thermal degradation products that enhance its antiviral activity while lacking certain structural features present in other ellagitannins that contribute to different mechanisms of action .

Strictinin is a complex polyphenolic compound belonging to the ellagitannin class of natural products. Its molecular formula is C27H22O18, with a molecular weight of 634.45 g/mol [1]. Structurally, strictinin is characterized as 1-O-galloyl-4,6-O-(S)-hexahydroxydiphenoyl (HHDP)-β-D-glucose, featuring a central glucose moiety with specific functional group attachments [23].

The structural backbone of strictinin consists of a β-D-glucose core with a galloyl group at the C-1 position and a hexahydroxydiphenoyl (HHDP) group forming a bridge between the C-4 and C-6 positions [29]. This HHDP unit creates a distinctive 11-membered bislactone ring system that is crucial to the compound's overall structure and properties [30].

The galloyl group (3,4,5-trihydroxybenzoyl) attached at the C-1 position of the glucose core contributes three hydroxyl groups to the molecule, while the HHDP moiety provides six additional hydroxyl groups [18]. These multiple hydroxyl groups are responsible for many of the compound's chemical properties, particularly its ability to participate in hydrogen bonding and its antioxidant activity [6].

Table 1: Structural Components of Strictinin

Structural ComponentDescriptionPosition
Glucose coreβ-D-glucopyranoseCentral scaffold
Galloyl group3,4,5-trihydroxybenzoylC-1 position
HHDP groupHexahydroxydiphenoylBridge between C-4 and C-6
Hydroxyl groupsTotal of 11 hydroxyl groupsVarious positions

The complete chemical name of strictinin according to systematic nomenclature is [(10S,11R,12R,13S,15R)-3,4,5,11,12,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxybenzoate [1] [6].

Stereochemistry and Isomeric Forms

Strictinin exhibits complex stereochemistry with multiple stereogenic centers and axial chirality. The compound possesses five defined stereogenic centers within its structure, specifically at positions C-10, C-11, C-12, C-13, and C-15, with configurations (10S,11R,12R,13S,15R) [1] [18].

A key stereochemical feature of strictinin is the axial chirality of the HHDP group, which adopts an S-configuration [29]. This S-configuration is critical for the biological activity and chemical properties of the compound [30]. The axial chirality arises from restricted rotation around the biphenyl bond in the HHDP unit, creating atropisomerism [4].

The β-configuration of the glycosidic bond at the C-1 position of the glucose moiety is another important stereochemical characteristic of strictinin [18]. This specific orientation influences the three-dimensional structure of the entire molecule and its interactions with other compounds [23].

Isostrictinin, a stereoisomer of strictinin, has been identified with the same molecular formula (C27H22O18) but differs in its stereochemical configuration [28]. The primary difference between strictinin and isostrictinin lies in the configuration of the HHDP group, with isostrictinin having an R-configuration instead of the S-configuration found in strictinin [24].

Table 2: Stereochemical Features of Strictinin

FeatureConfigurationSignificance
HHDP groupS-configurationDetermines axial chirality
Glucose C-1β-configurationOrientation of glycosidic bond
Stereogenic centers(10S,11R,12R,13S,15R)Overall three-dimensional structure

The stereochemistry of strictinin has been confirmed through various analytical methods, including X-ray crystallography, circular dichroism spectroscopy, and nuclear magnetic resonance studies [12] [23].

Physicochemical Properties

Strictinin appears as a white to off-white solid powder under standard conditions [6]. The compound exhibits specific physicochemical properties that influence its behavior in various environments and its interactions with other molecules.

The solubility profile of strictinin is characterized by moderate solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO) [17]. It shows higher solubility in chloroform, dichloromethane, ethyl acetate, and acetone [17]. This solubility pattern is consistent with the presence of multiple hydroxyl groups that can form hydrogen bonds with polar solvents, while the aromatic rings contribute to solubility in less polar organic solvents [6] [17].

The density of strictinin is approximately 0.9±0.1 g/cm³, which is relatively low for a compound of its molecular weight [3] [6]. This property affects its behavior in solution and its physical handling characteristics.

Table 3: Physicochemical Properties of Strictinin

PropertyValueReference
Molecular Weight634.45 g/mol [1] [18]
AppearanceWhite to off-white solid powder [6]
Density0.9±0.1 g/cm³ [3] [6]
LogP1.17 [3] [6]
Hydrogen Bond Donor Count11 [6]
Hydrogen Bond Acceptor Count18 [6]
Rotatable Bond Count3 [6]
Complexity1090 [6]

The partition coefficient (LogP) value of strictinin is 1.17, indicating a slight preference for lipophilic environments over aqueous ones [3] [6]. This moderate lipophilicity, combined with its hydrogen bonding capabilities (11 hydrogen bond donors and 18 hydrogen bond acceptors), influences its ability to interact with biological membranes and macromolecules [6].

Strictinin possesses a relatively rigid structure with only 3 rotatable bonds, contributing to its conformational stability [6]. The complexity value of 1090 reflects the intricate nature of its molecular structure, with multiple rings and functional groups [6].

Stability and Degradation Mechanisms

Thermal Degradation to Ellagic Acid and Gallic Acid

Strictinin exhibits notable thermal instability, readily undergoing degradation when exposed to elevated temperatures [5]. Research has demonstrated that strictinin degrades rapidly at temperatures above 70°C, with complete decomposition occurring at 90°C after just a few hours of exposure [5] [7].

The primary thermal degradation pathway of strictinin involves the breakdown of the molecule into two major products: ellagic acid and gallic acid [8]. This degradation process occurs through the hydrolysis of ester bonds within the strictinin structure [5]. When strictinin is subjected to more vigorous heating, such as autoclaving at 121°C for 7 minutes, it undergoes complete decomposition to these degradation products [5] [8].

The mechanism of thermal degradation begins with the cleavage of the ester bonds connecting the galloyl and HHDP groups to the glucose core [7]. The HHDP group, upon release from the glucose moiety, spontaneously lactonizes to form ellagic acid, while the galloyl group is released as gallic acid [5] [8].

Table 4: Thermal Degradation of Strictinin

TemperatureTimeDegradation LevelMajor Products
70°C1-3 hoursPartialEllagic acid, Gallic acid
80°C1-3 hoursSignificantEllagic acid, Gallic acid
90°C1-3 hoursRapid and extensiveEllagic acid, Gallic acid
121°C (Autoclave)7 minutesCompleteEllagic acid, Gallic acid

Interestingly, research has shown that the thermal degradation products of strictinin, particularly ellagic acid, often exhibit enhanced biological activities compared to the parent compound [7] [8]. This phenomenon has implications for the processing and preparation of strictinin-containing materials, such as Pu'er teas, where controlled thermal treatment may actually enhance certain beneficial properties [5] [7].

Hydrolytic Stability Parameters

The hydrolytic stability of strictinin is influenced by several key parameters, including pH, temperature, and the presence of specific ions [19] [22]. Understanding these parameters is crucial for predicting the behavior of strictinin in various environments and formulations.

pH plays a significant role in the hydrolytic stability of strictinin, with the compound showing different degradation rates at various pH levels [22] [27]. Like many ester-containing compounds, strictinin exhibits a pH-dependent hydrolysis profile, with increased hydrolysis rates at both highly acidic and highly alkaline conditions [22]. The optimal pH range for strictinin stability appears to be near neutral (pH 6-7), where hydrolysis is minimized [27].

Temperature significantly affects the hydrolytic stability of strictinin, with higher temperatures accelerating the hydrolysis reaction [19] [22]. Studies have shown that the hydrolysis rate approximately doubles to triples for every 10°C increase in temperature, following the Arrhenius relationship [22]. At ambient temperatures (20-25°C), strictinin shows reasonable hydrolytic stability, with degradation occurring slowly over weeks to months [27].

Table 5: Hydrolytic Stability Parameters of Strictinin

ParameterEffect on StabilityOptimal Conditions
pHHigher instability at extreme pHNear neutral (pH 6-7)
TemperatureIncreased degradation at higher temperaturesAmbient or lower temperatures
Ionic strengthVariable effects depending on specific ionsLow ionic strength generally preferred
Buffer compositionPhosphate and acetate buffers may catalyze hydrolysisBuffer-dependent

The presence of certain ions and buffer components can catalyze the hydrolysis of strictinin [22]. Phosphate and acetate ions, commonly used in buffer systems, may accelerate the hydrolytic degradation of strictinin through specific catalytic mechanisms [22]. Generally, lower ionic strength environments tend to promote better hydrolytic stability for strictinin [19].

The ester linkages in the strictinin molecule, particularly those connecting the galloyl and HHDP groups to the glucose core, are the most susceptible to hydrolytic cleavage [24]. The hydrolysis of these ester bonds leads to the formation of the same degradation products observed in thermal degradation: ellagic acid and gallic acid [5] [19].

Spectroscopic Profile

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about strictinin, allowing for the identification and characterization of its various structural components [9] [31]. Both proton (¹H) and carbon (¹³C) NMR have been employed to elucidate the structure of strictinin and confirm its stereochemical configuration [15] [31].

The ¹H NMR spectrum of strictinin exhibits several characteristic signals that correspond to the protons in different environments within the molecule [9]. Key signals include those from the aromatic protons of the galloyl and HHDP groups, which typically appear in the range of δ 6.5-7.0 ppm [9] [31]. The glucose protons generate signals in the region of δ 3.5-5.5 ppm, with the anomeric proton (H-1) showing a distinctive signal at approximately δ 5.9 ppm due to its position adjacent to two oxygen atoms [31].

Table 6: Key ¹H NMR Signals of Strictinin

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Galloyl aromatic H6.83 (3H)Multiplet
HHDP aromatic H6.68 (1H)Multiplet
Glucose H-1 (anomeric)5.89 (1H)Multiplet
Other glucose H4.47 (1H) and othersMultiplet

The ¹³C NMR spectrum of strictinin provides information about the carbon skeleton of the molecule [15] [31]. Carbonyl carbons from the ester groups typically appear at δ 165-170 ppm, aromatic carbons from the galloyl and HHDP groups show signals in the range of δ 110-150 ppm, and glucose carbons generate signals between δ 60-100 ppm, with the anomeric carbon (C-1) appearing at approximately δ 95 ppm [31].

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), have revealed important carbon-hydrogen correlations in strictinin [9]. Notable HSQC signals include those at δ 119.1, δ 115.8, δ 95.7, δ 94.5, and δ 81.5, which help in assigning the specific carbon-hydrogen pairs within the molecule [9].

NMR spectroscopy has been particularly valuable in confirming the S-configuration of the HHDP group in strictinin, which is a key stereochemical feature of the molecule [29] [30]. The coupling constants and NOE (Nuclear Overhauser Effect) correlations observed in NMR experiments provide evidence for this specific stereochemical arrangement [15] [31].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for the identification and structural characterization of strictinin, providing information about its molecular weight and fragmentation patterns [16] [21]. The fragmentation behavior of strictinin in mass spectrometry offers insights into its structural components and their connectivity [10] [21].

In high-resolution mass spectrometry (HRMS), strictinin typically shows a molecular ion peak [M+H]⁺ at m/z 637.0614, corresponding to its protonated molecular formula C27H22O18 [9]. A sodium adduct [M+Na]⁺ is often observed at m/z 659.0431 [9]. These accurate mass measurements confirm the molecular formula of strictinin and serve as a starting point for fragmentation analysis [16].

The fragmentation of strictinin follows patterns characteristic of ellagitannins, with specific bond cleavages occurring at the ester linkages connecting the galloyl and HHDP groups to the glucose core [10] [21]. The primary fragmentation pathways involve the loss of the galloyl group (152 Da) and various fragments of the HHDP group [16] [21].

Table 7: Major Mass Spectrometry Fragments of Strictinin

m/z ValueFragment AssignmentNeutral Loss
637.0614[M+H]⁺-
659.0431[M+Na]⁺-
485[M+H-152]⁺Galloyl group
465[M+H-172]⁺HHDP fragment
301Ellagic acid fragment-
169Gallic acid fragment-

The fragmentation pattern of strictinin is influenced by the ionization technique employed [10] [21]. In electrospray ionization (ESI), which is commonly used for the analysis of strictinin, softer fragmentation is observed, often preserving the molecular ion and producing fewer fragment ions [16]. Matrix-assisted laser desorption/ionization (MALDI), another technique used for strictinin analysis, can provide different fragmentation patterns depending on the matrix selected [16] [20].

The mass spectrometric behavior of strictinin has been utilized for its detection and quantification in various natural sources, particularly in tea samples [16] [20]. The characteristic fragmentation pattern serves as a fingerprint for the identification of strictinin in complex mixtures [16].

UV-Visible Spectroscopic Properties

Strictinin exhibits distinctive absorption characteristics in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, primarily due to its aromatic rings and conjugated systems [11] [14]. These spectroscopic properties are valuable for the identification, characterization, and quantification of strictinin in various samples [11] [26].

The UV-Vis absorption spectrum of strictinin is characterized by several absorption maxima that correspond to different electronic transitions within the molecule [14] [26]. The primary absorption bands are observed in the range of 270-290 nm, which are attributed to π-π* transitions in the aromatic rings of the galloyl and HHDP groups [11] [26].

Table 8: UV-Visible Absorption Characteristics of Strictinin

Wavelength (nm)Absorption IntensityElectronic Transition
273-275Strongπ-π* (aromatic rings)
279-280Strongπ-π* (aromatic rings)
288-290Moderateπ-π* (aromatic rings)
220-230Very strongπ-π* (carbonyl groups)

The molar absorptivity (ε) of strictinin at its maximum absorption wavelength is relatively high, reflecting the presence of multiple chromophores within the molecule [14]. This high absorptivity allows for sensitive detection of strictinin even at low concentrations [26].

The UV-Vis absorption profile of strictinin is influenced by the pH of the solution, with shifts in absorption maxima observed under different pH conditions [11] [14]. This pH-dependent behavior is attributed to the ionization of the multiple hydroxyl groups present in the molecule, which affects the electronic distribution and, consequently, the absorption characteristics [11].

Solvent effects also play a role in the UV-Vis spectroscopic properties of strictinin, with slight shifts in absorption maxima observed in different solvent systems [14] [26]. These solvent effects are related to the specific interactions between strictinin and the solvent molecules, particularly through hydrogen bonding [14].

XLogP3

0.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

11

Exact Mass

634.08061385 g/mol

Monoisotopic Mass

634.08061385 g/mol

Heavy Atom Count

45

Wikipedia

Strictinin

Dates

Last modified: 02-18-2024

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